Octadecyl hydrogen octadec-2-enylsuccinate, calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl hydrogen octadec-2-enylsuccinate, calcium salt is a chemical compound with the molecular formula C80H152CaO8+2 and a molecular weight of 1282.10. It is known for its unique structure, which includes long hydrocarbon chains and a calcium ion. This compound is used in various industrial and scientific applications due to its distinctive properties.
Preparation Methods
The synthesis of Octadecyl hydrogen octadec-2-enylsuccinate, calcium salt involves the reaction of octadecyl succinic anhydride with calcium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and precise temperature control to optimize yield and purity.
Chemical Reactions Analysis
Octadecyl hydrogen octadec-2-enylsuccinate, calcium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Octadecyl hydrogen octadec-2-enylsuccinate, calcium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: It is used in the study of cell membranes and lipid interactions.
Industry: It is used in the production of lubricants, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Octadecyl hydrogen octadec-2-enylsuccinate, calcium salt involves its interaction with lipid membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering their properties and behavior. This can affect various molecular targets and pathways, including membrane fluidity and permeability.
Comparison with Similar Compounds
Octadecyl hydrogen octadec-2-enylsuccinate, calcium salt can be compared with other similar compounds, such as:
Octadecyl succinate: Lacks the calcium ion, resulting in different physical and chemical properties.
Octadecyl hydrogen succinate: Has a shorter hydrocarbon chain, affecting its solubility and reactivity.
Calcium octadecyl succinate: Similar structure but different functional groups, leading to variations in applications and behavior.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
CAS No. |
84540-44-3 |
---|---|
Molecular Formula |
C80H152CaO8+2 |
Molecular Weight |
1282.1 g/mol |
IUPAC Name |
calcium;(E)-3-octadecoxycarbonylhenicos-5-enoic acid |
InChI |
InChI=1S/2C40H76O4.Ca/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38(37-39(41)42)40(43)44-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h2*31,33,38H,3-30,32,34-37H2,1-2H3,(H,41,42);/q;;+2/b2*33-31+; |
InChI Key |
UYESYEFXGGGFBP-CDTPDFLOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)O)C/C=C/CCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)O)C/C=C/CCCCCCCCCCCCCCC.[Ca+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CC=CCCCCCCCCCCCCCCC)CC(=O)O.CCCCCCCCCCCCCCCCCCOC(=O)C(CC=CCCCCCCCCCCCCCCC)CC(=O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.